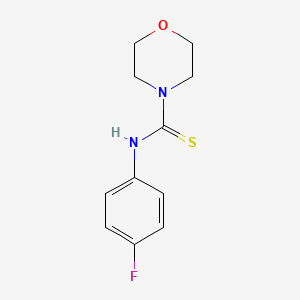

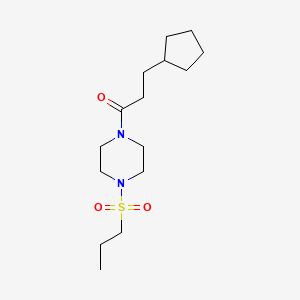

N-(4-fluorophenyl)-4-morpholinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

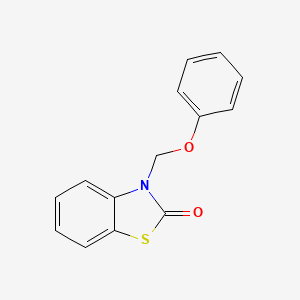

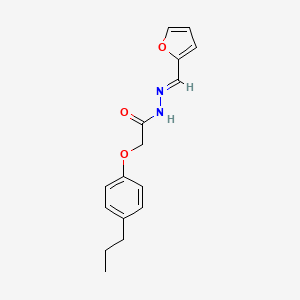

"N-(4-fluorophenyl)-4-morpholinecarbothioamide" is a compound of interest within the field of organic chemistry, particularly for its potential in medicinal chemistry and materials science due to its unique structural features. The presence of a fluorophenyl group and a morpholine ring within its structure suggests potential biological activity and solubility characteristics, making it a candidate for further pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of compounds similar to "N-(4-fluorophenyl)-4-morpholinecarbothioamide" often involves condensation reactions, starting from commercially available precursors. For example, compounds with similar structures have been synthesized by the condensation of fluorinated benzene derivatives with morpholine, followed by further functionalization (Hao et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, such as crystal structure determination, provides insights into the arrangement of atoms within the compound and its stereochemistry. Crystallographic studies have been used to determine the structure of related compounds, confirming their molecular geometry and providing a basis for understanding their chemical reactivity and interactions (Hao et al., 2017).

Chemical Reactions and Properties

Compounds containing both a fluorophenyl and a morpholine group are known to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions can modify the compound's chemical properties, making it suitable for specific applications. For instance, the fluorine atom can influence the compound's reactivity and interaction with biological targets (S.V et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. The incorporation of fluorine and morpholine can enhance the compound's solubility in organic solvents and influence its phase behavior (S.V et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the compound's functional groups. The presence of a fluorophenyl group can increase the compound's electronegativity, affecting its reactivity and interactions with biological molecules (S.V et al., 2019).

科学的研究の応用

Antimicrobial and Antifungal Applications

One study focused on the synthesis and characterization of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, highlighting their potential as antifungal agents against pathogens responsible for significant plant diseases (Zhou Weiqun et al., 2005). Another research effort synthesized N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective inhibitor of the Met kinase superfamily, showing potential for cancer treatment (Gretchen M. Schroeder et al., 2009).

Synthesis and Characterization of Novel Compounds

Researchers have synthesized novel compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, characterized by NMR, IR, and mass spectral studies. This compound demonstrated remarkable antibacterial and antifungal activities, showcasing the therapeutic potential of structurally related morpholine derivatives (Mamatha S.V et al., 2019).

Molecular Imaging and Sensor Applications

A study utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide for quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients, employing positron emission tomography (PET). This highlights the use of fluorophenyl morpholine derivatives in medical imaging to study neurological conditions (V. Kepe et al., 2006).

Chemical Sensors for Organic Solvents

The covalent immobilization of 4-morpholinyl-1, 8-naphthalimide on a glass surface was explored for developing a sensor to determine water content in organic solvents. The study demonstrates the versatility of morpholine derivatives in creating sensitive, solvent-dependent detection systems for industrial applications (C. Niu et al., 2007).

特性

IUPAC Name |

N-(4-fluorophenyl)morpholine-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2OS/c12-9-1-3-10(4-2-9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRLPXAHXOCANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589886.png)

![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)

![1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5589931.png)

![4'-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5589963.png)